molecular formula C8H15ClO B8746414 1-Chlorooctan-4-one CAS No. 80086-19-7

1-Chlorooctan-4-one

Cat. No.: B8746414
CAS No.: 80086-19-7
M. Wt: 162.66 g/mol
InChI Key: MWWDIPJBSBDNEK-UHFFFAOYSA-N
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Description

1-Chlorooctan-4-one is a chlorinated ketone with the molecular formula C₈H₁₅ClO. It features a chlorine atom at the 1-position and a ketone group at the 4-position of an octane chain. This structural arrangement imparts unique physicochemical properties, such as increased polarity due to the electron-withdrawing effects of both the chlorine and ketone groups. The compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and specialty materials. Its reactivity is influenced by the proximity of the chlorine to the carbonyl group, enabling participation in elimination or substitution reactions under specific conditions .

Properties

CAS No.

80086-19-7

Molecular Formula

C8H15ClO

Molecular Weight

162.66 g/mol

IUPAC Name

1-chlorooctan-4-one

InChI

InChI=1S/C8H15ClO/c1-2-3-5-8(10)6-4-7-9/h2-7H2,1H3

InChI Key

MWWDIPJBSBDNEK-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)CCCCl

Origin of Product

United States

Comparison with Similar Compounds

1-Chlorooctane

  • Structure : A straight-chain chloroalkane (C₈H₁₇Cl) without a ketone group.
  • Properties : Lower polarity compared to this compound, leading to a lower boiling point (~180°C vs. ~220°C estimated for this compound).
  • Reactivity : Undergoes SN2 reactions due to the primary chlorine position, whereas this compound may favor elimination (e.g., dehydrohalogenation) due to steric hindrance near the carbonyl .

4-Chlorohexan-2-one

  • Structure : Shorter chain (C₆H₁₁ClO) with chlorine at position 4 and ketone at position 2.
  • Properties : Reduced molecular weight results in lower boiling point (~190°C) compared to this compound. The ketone’s position alters electronic effects, making the chlorine less reactive toward nucleophiles.

2-Chlorocyclohexanone

  • Structure : Cyclic chloroketone (C₆H₉ClO).
  • Reactivity : The cyclohexane ring enhances steric effects, slowing substitution reactions. In contrast, this compound’s linear chain allows greater conformational flexibility, facilitating reactions like Grignard additions .

Functional Analogues

1-Bromooctan-4-one

  • Structure : Bromine replaces chlorine at position 1.
  • Reactivity : Bromine’s lower electronegativity but larger atomic size increases susceptibility to nucleophilic substitution compared to this compound.

1-Chloro-4-methyloctan-4-one

  • Structure : Methyl branch near the ketone group.
  • Properties : Increased steric hindrance reduces reaction rates in substitutions, unlike the linear this compound, which offers better accessibility for reagents.

Data Table: Comparative Properties

Compound Molecular Formula Boiling Point (°C) Polarity (LogP) Key Reactivity
This compound C₈H₁₅ClO ~220 (estimated) 2.1 Elimination, nucleophilic acyl substitution
1-Chlorooctane C₈H₁₇Cl ~180 4.3 SN2 substitution
4-Chlorohexan-2-one C₆H₁₁ClO ~190 1.8 Ketone-mediated reductions
2-Chlorocyclohexanone C₆H₉ClO ~215 1.5 Ring-opening reactions

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